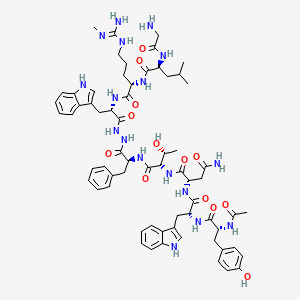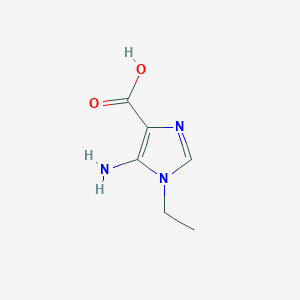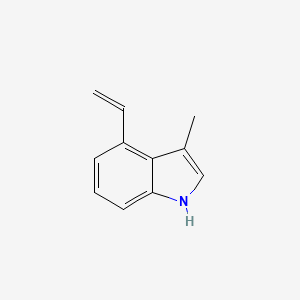![molecular formula C16H10N2O B12828919 Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structure and promising biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method is the intramolecular cyclization of 1-(2-aminophenyl)pyrroles with aldehydes in the presence of a catalyst such as AlCl3. This reaction can be carried out in an aqueous medium, often with the addition of an ionic liquid to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of cost-effective catalysts, efficient reaction conditions, and scalable purification techniques.
化学反应分析
Types of Reactions
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human protein kinases CK2 and RAD51, which play crucial roles in cell signaling and DNA repair . Additionally, it acts as an agonist for 5-HT3 receptors and antagonizes central dopamine and cannabinoid type 1 receptors .
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure and exhibit comparable biological activities.
Indolo[1,2-a]quinoxalines: These derivatives also possess a fused quinoxaline ring and have been studied for their medicinal properties.
Imidazo[1,2-a]quinoxalines: Another class of compounds with a fused quinoxaline ring, known for their diverse biological activities.
Uniqueness
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde stands out due to its unique combination of biological activities and its potential applications in various fields. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and industrial applications.
属性
分子式 |
C16H10N2O |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
11,17-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaene-12-carbaldehyde |
InChI |
InChI=1S/C16H10N2O/c19-10-13-7-6-12-9-17-16-14-4-2-1-3-11(14)5-8-15(16)18(12)13/h1-10H |
InChI 键 |
QRUQMLXFHBQRCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=C(N34)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)


![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)



![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)



